(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride
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Overview
Description
(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the amine group: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Formation of the trihydrochloride salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Properties
Molecular Formula |
C13H22Cl3N3 |
---|---|
Molecular Weight |
326.7 g/mol |
IUPAC Name |
(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride |
InChI |
InChI=1S/C13H19N3.3ClH/c1-9-6-10-11(16-8-9)7-13(12(10)14)2-4-15-5-3-13;;;/h6,8,12,15H,2-5,7,14H2,1H3;3*1H/t12-;;;/m0.../s1 |
InChI Key |
ASMCFQJXFWGWPY-JNQXMBDASA-N |
Isomeric SMILES |
CC1=CC2=C(CC3([C@H]2N)CCNCC3)N=C1.Cl.Cl.Cl |
Canonical SMILES |
CC1=CC2=C(CC3(C2N)CCNCC3)N=C1.Cl.Cl.Cl |
Origin of Product |
United States |
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